molecular formula C9H11NO3 B1195742 1-Methoxy-4-(2-nitroethyl)benzene CAS No. 31236-71-2

1-Methoxy-4-(2-nitroethyl)benzene

Cat. No. B1195742
CAS RN: 31236-71-2
M. Wt: 181.19 g/mol
InChI Key: OKXIIWYHEHONRQ-UHFFFAOYSA-N
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Patent
US05883251

Procedure details

Isomer B: (±) (trans) 5-[(4-methoxyphenyl)methyl]-3-methylpyrrolidin-2-imine, monohydrochloride ##STR232## 227 A) 4-Methoxy-b-nitrostyrene (25.0 g, 0.15 mole) was reacted with benzaldehyde (19.1 g, 0.18 mole) and 1,2-diaminobenzene (19.8 g, 0.18 mole) according to the procedure of Chikashita et. al. (Synth. Commun. 1985, 15 (6), 527) to yield methoxy-4-(2-nitroethyl)benzene (25.0 g, 93%) as a yellow oil.
Name
(±) (trans) 5-[(4-methoxyphenyl)methyl]-3-methylpyrrolidin-2-imine, monohydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.COC1C=CC(C[C@@H]2NC(=N)[C@@H](C)C2)=CC=1.[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([CH:26]=[CH:27][N+:28]([O-:30])=[O:29])=[CH:22][CH:21]=1.C(=O)C1C=CC=CC=1.NC1C=CC=CC=1N>>[CH3:18][O:19][C:20]1[CH:21]=[CH:22][C:23]([CH2:26][CH2:27][N+:28]([O-:30])=[O:29])=[CH:24][CH:25]=1 |f:0.1|

Inputs

Step One
Name
(±) (trans) 5-[(4-methoxyphenyl)methyl]-3-methylpyrrolidin-2-imine, monohydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)C[C@H]1C[C@@H](C(N1)=N)C
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=C[N+](=O)[O-]
Name
Quantity
19.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
19.8 g
Type
reactant
Smiles
NC1=C(C=CC=C1)N
Step Two
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.